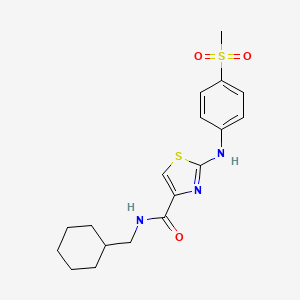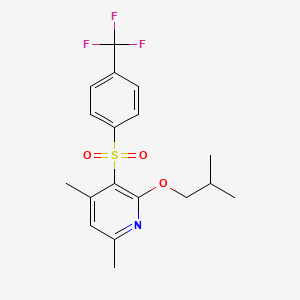
2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone, also known as DT-13, is a chemical compound with the molecular formula C18H20F3NO3S and a molecular weight of 387.421. It has gained significant interest in the scientific community due to its potential therapeutic applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone. However, it’s available for purchase from various chemical suppliers23.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20F3NO3S1. However, the specific arrangement of these atoms and bonds wasn’t found in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, weren’t found in the search results. Its molecular weight is 387.421.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
A study on pyridinium-derived N-heterocyclic carbene complexes of platinum highlighted the synthesis of complexes with varying ligands, demonstrating the role of these compounds in facilitating ligand substitution kinetics. These complexes exhibit a degree of multiple bonding and significantly large second-order rate constants, suggesting their potential in catalysis and organic synthesis processes (Owen, Labinger, & Bercaw, 2004).
Material Science and Polymer Chemistry
Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been conducted, where a diamine containing pyridine and trifluoromethylphenyl groups was synthesized. These polyamides exhibit high thermal stability, low moisture absorption, and are amenable to the formation of transparent, flexible films, suggesting applications in advanced materials and coatings (Liu et al., 2013).
Photocatalysis and Oxygen Generation
A study on efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes has been reported. This research highlights the photocatalytic activity of these complexes in sulfide oxidation, demonstrating their utility in synthetic chemistry and potential environmental applications (Li & Ye, 2019).
Advanced Functional Materials
Another study focused on lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks demonstrates applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. These materials exhibit unique structural features conducive to high-performance applications in gas storage, electrochemical devices, and sensing technologies (Zhou et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound are likely tied to its potential therapeutic applications1. Further research and testing are needed to fully understand its properties and potential uses.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(2-methylpropoxy)-3-[4-(trifluoromethyl)phenyl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-11(2)10-25-17-16(12(3)9-13(4)22-17)26(23,24)15-7-5-14(6-8-15)18(19,20)21/h5-9,11H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLOQBXROJLHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)
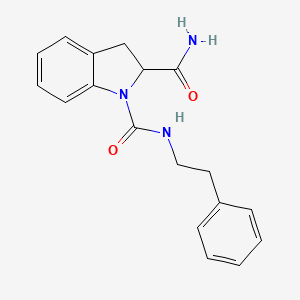
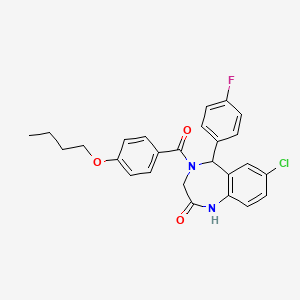
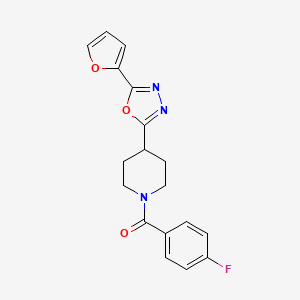
![7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2385292.png)
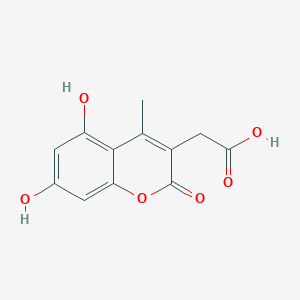
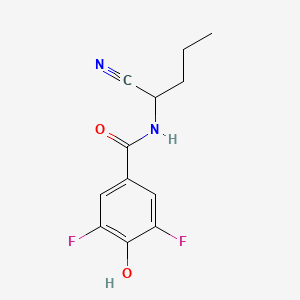
![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)
![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
![7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B2385302.png)
